molecular formula C7H13N2O4P B13462575 1-Diazonio-3-(diethoxyphosphoryl)prop-1-en-2-olate CAS No. 113827-79-5

1-Diazonio-3-(diethoxyphosphoryl)prop-1-en-2-olate

Cat. No.: B13462575
CAS No.: 113827-79-5
M. Wt: 220.16 g/mol
InChI Key: KOVISADJVWAZJC-UHFFFAOYSA-N
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Description

Diethyl (3-diazo-2-oxopropyl)phosphonate is an organophosphorus compound with the molecular formula C7H13N2O4P. It is a versatile reagent used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its role in the Seyferth-Gilbert homologation, a reaction that converts aldehydes to terminal alkynes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (3-diazo-2-oxopropyl)phosphonate typically involves the reaction of diethyl (2-oxopropyl)phosphonate with a diazo transfer reagent. One common method is as follows :

    Reactants: Diethyl (2-oxopropyl)phosphonate and 4-acetamidobenzenesulfonyl azide.

    Solvents: Toluene and tetrahydrofuran (THF).

    Catalysts: Sodium hydride (NaH).

    Conditions: The reaction is carried out under an inert atmosphere (argon) at 0°C, followed by stirring at room temperature for 20 hours.

The reaction mixture is then filtered and purified by chromatography to yield diethyl (3-diazo-2-oxopropyl)phosphonate as a pale-yellow oil.

Industrial Production Methods

While specific industrial production methods for diethyl (3-diazo-2-oxopropyl)phosphonate are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate safety and efficiency measures. This includes using larger reaction vessels, automated addition of reagents, and continuous monitoring of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Diethyl (3-diazo-2-oxopropyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reagents: Sodium hydride, 4-acetamidobenzenesulfonyl azide, various nucleophiles.

    Conditions: Inert atmosphere, low temperatures (0°C), and room temperature stirring.

Major Products

    Pyrazoles: Formed through dipolar cycloaddition.

    Substituted Phosphonates: Result from nucleophilic substitution reactions.

Scientific Research Applications

Diethyl (3-diazo-2-oxopropyl)phosphonate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of diethyl (3-diazo-2-oxopropyl)phosphonate involves the formation of a diazo intermediate, which can undergo various transformations:

    Diazo Transfer: Transfers the diazo group to other molecules, facilitating the formation of new carbon-carbon bonds.

    Cycloaddition: The diazo group participates in cycloaddition reactions to form heterocycles.

    Substitution: The diazo group can be substituted by nucleophiles, leading to the formation of new compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (3-diazo-2-oxopropyl)phosphonate is unique due to its diazo functionality, which allows it to participate in a wide range of chemical reactions, making it a valuable reagent in organic synthesis.

Properties

CAS No.

113827-79-5

Molecular Formula

C7H13N2O4P

Molecular Weight

220.16 g/mol

IUPAC Name

1-diazo-3-diethoxyphosphorylpropan-2-one

InChI

InChI=1S/C7H13N2O4P/c1-3-12-14(11,13-4-2)6-7(10)5-9-8/h5H,3-4,6H2,1-2H3

InChI Key

KOVISADJVWAZJC-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC(=O)C=[N+]=[N-])OCC

Origin of Product

United States

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